molecular formula C19H21BrN2O4S B3664149 2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B3664149
M. Wt: 453.4 g/mol
InChI Key: YXMYYWZIIQEBHH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a brominated phenoxy group, a pyrrolidine sulfonyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetyl chloride. The final step involves the reaction of this intermediate with N-[4-(pyrrolidine-1-sulfonyl)phenyl]amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products

    Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives.

    Reduction Reactions: Products include the corresponding sulfide.

    Oxidation Reactions: Products include the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The brominated phenoxy group may facilitate binding to certain proteins, while the pyrrolidine sulfonyl group could enhance solubility and bioavailability. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
  • 2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propionamide
  • 2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butyramide

Uniqueness

2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-14-12-16(6-9-18(14)20)26-13-19(23)21-15-4-7-17(8-5-15)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMYYWZIIQEBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
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